8-(Trifluoromethyl)quinolin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(trifluoromethyl)-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)7-3-1-2-6-4-5-8(15)14-9(6)7/h1-5H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXMBAQEDCJVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)NC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647854 | |
| Record name | 8-(Trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
920494-30-0 | |
| Record name | 8-(Trifluoromethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Direct Synthesis of 8-(Trifluoromethyl)quinolin-2(1H)-one Scaffold
The construction of the this compound core can be achieved through various modern synthetic strategies, which often aim for efficiency, atom economy, and the ability to introduce molecular complexity in a controlled manner.
Cyclization Reactions for Quinolinone Ring Formation
The formation of the quinolinone ring is a critical step in the synthesis of this compound. Intramolecular cyclization reactions are a common and effective strategy. One such approach involves the electrophilic intramolecular cyclization of N-arylpropynamides. For instance, the reaction of N-arylpropynamides with trifluoromethanesulfanamide in the presence of a Lewis acid like BiCl₃ can lead to the formation of trifluoromethylthiolated quinolin-2-ones. researchgate.net While this method introduces a trifluoromethylthio group, it highlights the potential of using appropriately substituted N-arylpropynamides derived from 2-amino-3-(trifluoromethyl)aniline to achieve the desired this compound scaffold through a similar cyclization pathway.
Another powerful method involves visible-light-induced radical cascade trifluoromethylation/cyclization of inactivated alkenes. mdpi.com This approach utilizes CF₃Br as a trifluoromethyl source and can be applied to N-alkenyl quinazolinones to generate polycyclic quinazolinones. A similar strategy could be envisioned for the synthesis of this compound by starting with a suitably designed N-alkenyl derivative of an aniline (B41778) precursor.
One-Pot Synthetic Protocols for Quinoline (B57606)/Quinolinone Derivatives
One-pot syntheses offer significant advantages in terms of efficiency and sustainability by minimizing intermediate purification steps. The synthesis of trifluoromethyl-containing quinolines and their partially saturated analogues has been achieved through such protocols. For example, a one-pot, three-step procedure has been developed for the synthesis of 2,6-disubstituted 5,6,7,8-tetrahydroquinolines bearing a trifluoromethyl group. nih.gov Although this leads to a reduced quinoline core, it demonstrates the feasibility of multi-component, one-pot strategies in assembling complex trifluoromethylated heterocyclic systems.
Furthermore, a one-pot synthesis of 3-fluoro-4-(trifluoromethyl)quinolines has been reported starting from pentafluoropropen-2-ol and aldimines, proceeding through a tandem Mannich addition/Friedel–Crafts cyclization/aromatization sequence. acs.orgfigshare.com Adapting such a strategy to use an aniline precursor with a trifluoromethyl group at the appropriate position could provide a direct route to the target molecule. The use of trifluoroacetic acid as a CF₃ source in a one-pot cascade method for preparing 2-trifluoromethylquinazolin-4(3H)-ones also showcases the potential for creative one-pot approaches in this area. acs.org
Palladium-Catalyzed Cyclization and Coupling Strategies
Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively used for the construction of quinoline and quinolinone skeletons. A palladium-catalyzed domino Sonogashira coupling followed by cyclization of β-trifluoromethyl β-enaminoketones provides a route to 2-trifluoromethylquinolines. rsc.org While this specific example leads to a 2-substituted product, the principles of palladium-catalyzed cross-coupling and subsequent cyclization are highly adaptable. A plausible strategy for this compound could involve an intramolecular Heck reaction of a suitably substituted acrylamide (B121943) derived from 2-iodo-3-(trifluoromethyl)aniline.
Palladium-catalyzed cascade radical cyclization and C–H amination of 1,7-enynes with perfluoroalkyl iodides and hydroxylamine (B1172632) has been developed for the rapid construction of tricyclic quinolin-2(1H)-one scaffolds. rsc.org This demonstrates the power of palladium to orchestrate complex transformations leading to quinolinone cores. Moreover, highly enantioselective palladium-catalyzed asymmetric hydrogenation of 3-(trifluoromethyl)quinoxalinones has been achieved, providing access to chiral dihydroquinoxalinones. dicp.ac.cn This highlights the potential for palladium catalysis in controlling stereochemistry in related heterocyclic systems.
| Catalyst/Reagent | Starting Material | Product Type | Key Transformation |
| Pd(PPh₃)₂Cl₂ | 4,4,4-trifluoro-3-(2-iodophenylamino)-1-phenyl-but-2-en-1one | 2-Trifluoromethylquinolines | Domino Sonogashira coupling and cyclization rsc.org |
| Palladium catalyst | 1,7-enynes and hydroxylamine | Tricyclic quinolin-2(1H)-ones | Cascade radical cyclization and C–H amination rsc.org |
| Pd(OCOCF₃)₂/(R)-SegPhos | 3-(Trifluoromethyl)quinoxalinone | Chiral 3-(trifluoromethyl)-3,4-dihydroquinoxalinones | Asymmetric hydrogenation dicp.ac.cn |
Nickel-Catalyzed Insertion Reactions in Trifluoromethylquinoline Synthesis
Nickel catalysis has emerged as a powerful and more sustainable alternative to palladium in certain cross-coupling and cyclization reactions. A novel nickel-catalyzed synthesis of (trifluoromethyl)quinolines has been developed, which relies on the insertion of an alkyne into the C–S bond of 2-trifluoromethyl-1,3-benzothiazole. thieme.de This methodology provides a new disconnection for the synthesis of the quinoline ring and could potentially be adapted for the synthesis of this compound.
Furthermore, nickel-catalyzed selective C-5 fluorination of 8-aminoquinolines using N-fluorobenzenesulfonimide (NFSI) as the fluorine source has been reported. rsc.orgresearchgate.net While this is a functionalization reaction rather than a direct synthesis of the quinolinone core, it underscores the utility of nickel catalysis in manipulating quinoline systems and the potential for nickel-catalyzed C-H activation strategies in the synthesis of fluorinated derivatives.
| Catalyst | Reagent | Substrate | Product | Reaction Type |
| Nickel catalyst | Alkyne | 2-Trifluoromethyl-1,3-benzothiazole | (Trifluoromethyl)quinolines | Insertion and desulfurization thieme.de |
| NiSO₄ | NFSI | 8-Aminoquinoline derivatives | 5-Fluoro-8-aminoquinoline derivatives | C-H Fluorination rsc.orgresearchgate.net |
Microwave-Assisted Synthetic Approaches
Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates, improve yields, and enable reactions that are difficult under conventional heating. The synthesis of quinazolinone derivatives has been shown to be significantly more efficient under microwave irradiation, often with reduced reaction times and higher yields compared to conventional heating. nih.govsci-hub.cat
Specifically, a microwave-assisted, one-pot synthesis of 2-(1H)-quinolinones from quinoline raw materials has been patented, highlighting the utility of this technology for the direct construction of the quinolinone scaffold. google.com The application of microwave energy to the cyclization reactions mentioned in the previous sections could potentially lead to more efficient and rapid access to this compound. Microwave irradiation has been successfully employed in the Friedländer reaction for the synthesis of quinolines, with significant improvements in yields. nih.gov
Functionalization and Derivatization Strategies for this compound Analogues
Once the this compound scaffold is in hand, its further functionalization can lead to a diverse range of analogues with potentially interesting properties. The presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of both the carbocyclic and heterocyclic rings.
Strategies for the derivatization of the quinolin-2-one core are well-documented and can be applied to the 8-trifluoromethyl analogue. For example, the hydroxyl group at the 4-position of 4-hydroxy-quinolin-2-one derivatives can be converted to a chloro group using POCl₃, which can then be displaced by various nucleophiles such as sodium azide. ekb.eg The carboxylate group at the 3-position can also be a handle for further modifications, such as conversion to a hydrazide and subsequent reactions. ekb.eg
Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic compounds. While specific examples for this compound are scarce, methods developed for related systems like quinoxalin-2(1H)-ones can provide valuable insights. For instance, multi-component tandem reactions have been used for the direct C-H functionalization of quinoxalin-2(1H)-ones at the C3 position, allowing for the introduction of various functional groups. nih.gov Similar strategies, potentially utilizing transition metal catalysis, could be explored for the C-H functionalization of the this compound core.
Furthermore, radical-promoted annulation of CF₃-alkenyl quinolones with aldehydes has been achieved, leading to the diastereoselective synthesis of trifluoromethyl carbinol-functionalized dihydrobenzo[k]phenanthridinones. acs.orgacs.org This demonstrates that the quinolone scaffold can be a platform for building more complex, fused heterocyclic systems.
| Reagent | Position of Functionalization | Type of Functionalization |
| POCl₃ | 4-position (of 4-hydroxy derivative) | Chlorination ekb.eg |
| Sodium Azide | 4-position (of 4-chloro derivative) | Azidation ekb.eg |
| Hydrazine (B178648) Hydrate (B1144303) | 3-position (of ester derivative) | Hydrazinolysis ekb.eg |
| Aldehydes (radical conditions) | 3- and 4-positions | Annulation to form fused systems acs.orgacs.org |
Introduction of Substituents on the Quinoline Ring System
The functionalization of the quinoline core is a primary strategy for molecular diversification. While the trifluoromethyl group at the C-8 position influences the ring's reactivity, various substituents can be introduced at other positions, particularly at C-4. A common approach involves the initial conversion of the 2-oxo group to a more reactive handle, such as a chlorine atom, which then facilitates further substitutions.
A key intermediate, 4-chloro-8-methylquinolin-2(1H)-one, serves as an excellent model for the types of reactions applicable to its trifluoromethyl analogue. Nucleophilic substitution at the C-4 position is a facile process, allowing for the introduction of various functional groups. For instance, treatment of the 4-chloro derivative with nucleophiles like hydrazine, sodium azide, or thiourea (B124793) leads to the corresponding 4-hydrazino, 4-azido, and 4-sulfanyl derivatives, respectively mdpi.comresearchgate.net. These transformations are typically efficient and provide valuable synthons for further elaboration mdpi.comresearchgate.net.
The following table summarizes representative nucleophilic substitution reactions on a model 4-chloroquinolin-2-one system.
| Reactant | Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | Ethanol, Reflux | ekb.eg |
| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | DMF, 50-60°C | mdpi.comekb.eg |
| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | Heat, 170-190°C | mdpi.com |
Modification of the 2-Oxo Moiety
The 2-oxo moiety of the quinolinone ring is a versatile functional group that can undergo several important chemical transformations. These modifications are crucial for altering the electronic properties of the scaffold and for preparing key intermediates for further synthesis.
One of the most common reactions is the conversion of the lactam (a cyclic amide) to a chloro-substituted quinoline. Heating this compound with a dehydrating chlorinating agent like phosphorus oxychloride (POCl₃) effectively replaces the 2-oxo group with a chlorine atom, yielding 2-chloro-8-(trifluoromethyl)quinoline (B1455032) ekb.eg. This product is a valuable precursor for a wide range of nucleophilic substitution reactions at the C-2 position.
Another significant modification is thiation, the conversion of the carbonyl group to a thiocarbonyl group. This is typically achieved using reagents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), transforming the quinolin-2(1H)-one into the corresponding quinoline-2(1H)-thione mdpi.comresearchgate.net.
Furthermore, when other functional groups are present on the ring, such as a hydroxyl group, O-acylation can be performed. For example, the hydroxyl group of 8-hydroxyquinolin-2(1H)-one can be acylated with acid chlorides like 4-chlorobenzoyl chloride in the presence of a base to form the corresponding ester mdpi.com. This demonstrates that substituents on the ring can be modified while the 2-oxo moiety remains intact.
Reactions at the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is renowned for its high chemical and metabolic stability, which is a primary reason for its incorporation into complex molecules mdpi.com. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, rendering the -CF₃ group generally inert to a wide range of reaction conditions mdpi.com.
Direct chemical transformations of the trifluoromethyl group on an aromatic ring are challenging and not commonly employed in synthetic strategies involving this compound. Instead, the significance of the -CF₃ group lies in its powerful electron-withdrawing nature. This electronic effect modifies the reactivity of the entire quinoline ring system, for instance by activating it towards certain nucleophilic substitution reactions acs.org. However, reactions that involve the direct nucleophilic substitution of a fluorine atom from the -CF₃ group are rare and require harsh conditions or specific activation, which are typically not compatible with the rest of the molecular scaffold.
Utility as a Building Block in Complex Molecular Architectures
The this compound framework is a valuable building block for the construction of more complex and functionally diverse molecules researchgate.netfluorochem.co.ukrsc.org. The unique combination of the rigid quinolinone core and the electronically significant trifluoromethyl group makes it an attractive starting material in medicinal chemistry and materials science mdpi.comnih.govnih.gov. Its utility is demonstrated in its role as a foundational scaffold for creating diverse molecular entities and as a precursor for synthesizing elaborate fused heterocyclic systems.
Scaffold Design in Diverse Chemical Syntheses
In modern drug discovery, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The quinoline and quinolinone cores are widely recognized as such scaffolds nih.govpurdue.edunih.gov. The introduction of a trifluoromethyl group at the C-8 position enhances key molecular properties such as lipophilicity and metabolic stability, making this compound an even more attractive starting point for scaffold-based drug design mdpi.com.
Chemists utilize this scaffold by systematically introducing various substituents at different positions on the quinoline ring to generate a library of analogues. This approach allows for the exploration of structure-activity relationships (SAR) in a controlled manner. For example, a diastereoselective, radical-promoted annulation of CF₃-alkenyl quinolones (derived from the parent scaffold) with aldehydes has been developed to produce trifluoromethyl-functionalized dihydrobenzo[k]phenanthridinones acs.orgacs.org. This methodology highlights how the core scaffold can be elaborated into complex, polycyclic architectures with high degrees of stereochemical control.
Precursors for Fused Heterocyclic Systems (e.g., pyrazoloquinolines, chromenoimidazoles)
The this compound scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, where additional rings are built onto the quinoline framework. These fused systems often exhibit unique chemical properties and biological activities.
One prominent example is the synthesis of pyrazoloquinolines. These are typically constructed by reacting a functionalized quinoline with a hydrazine-based reagent. For instance, a 4-chloroquinolin-2-one derivative can be treated with hydrazine hydrate to yield a 1H-pyrazolo[4,3-c]quinoline through a cyclization reaction ekb.eg. The synthesis of 1,3-diphenyl-8-trifluoromethyl-1H-pyrazolo[3,4-b]quinoline has been specifically reported, demonstrating the direct incorporation of the trifluoromethyl-quinoline moiety into a fused pyrazole (B372694) system nih.gov. Such compounds have been investigated for their potential applications in organic light-emitting diodes (OLEDs) nih.gov.
Another important class of fused heterocycles are chromeno-quinolines. Synthetic strategies have been developed for the cascade synthesis of 6H-chromeno[4,3-b]quinolin-6-ones from substituted coumarins and arylhydrazines, showcasing a method to fuse a chromene ring system onto a quinoline core researchgate.net. These reactions expand the structural diversity accessible from quinoline-based precursors.
The following table outlines synthetic routes to fused heterocyclic systems from quinoline precursors.
| Precursor Type | Reagents | Fused System Formed | General Conditions | Reference |
|---|---|---|---|---|
| 4-Chloroquinolin-2-one | Hydrazine Hydrate | Pyrazolo[4,3-c]quinoline | Ethanol, Reflux | ekb.eg |
| Anilines and Pyrazolones | DMSO (methine source), TFA | Pyrazolo[3,4-b]quinoline | Acid-mediated, oxidant-free | acs.org |
| 4-Hydroxycoumarins | Arylhydrazine Hydrochlorides | 6H-Chromeno[4,3-b]quinolin-6-one | DMSO, Ammonium Acetate | researchgate.net |
Spectroscopic and Structural Characterization
Vibrational Spectroscopy
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups and understanding the bonding within 8-(Trifluoromethyl)quinolin-2(1H)-one. By analyzing the interactions of the molecule with infrared radiation and inelastic light scattering, a detailed vibrational profile can be constructed.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to specific molecular vibrations. The lactam functional group, a core feature of the quinolin-2(1H)-one structure, gives rise to prominent bands. A significant stretching vibration for the carbonyl group (C=O) is typically observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibration of the amide appears as a broad band, generally in the 3000-3300 cm⁻¹ range. mdpi.com
The aromatic rings of the quinoline (B57606) scaffold produce characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The trifluoromethyl (-CF₃) group, a key substituent, is identified by strong, characteristic C-F stretching modes. These are typically found in the 1100-1350 cm⁻¹ region. dergipark.org.trresearchgate.net For instance, in the closely related compound 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C-F stretching modes are observed around 1318 cm⁻¹, 1171 cm⁻¹, and 1132 cm⁻¹. researchgate.net
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
|---|---|---|
| ~3150 | ν(N-H) | Amide N-H |
| ~3080 | ν(C-H) | Aromatic C-H |
| ~1660 | ν(C=O) | Amide C=O |
| ~1600, ~1470 | ν(C=C) | Aromatic C=C |
| ~1320, ~1170, ~1130 | ν(C-F) | Trifluoromethyl C-F |
| ~830 | δ(C-H) out-of-plane | Aromatic C-H |
Fourier Transform Raman (FT-Raman) Spectroscopy and Vibrational Mode Assignments
Complementing FT-IR, FT-Raman spectroscopy provides further insight into the vibrational modes of the molecule, particularly for non-polar bonds. In the FT-Raman spectrum of trifluoromethyl-substituted quinolines, the aromatic ring vibrations are often prominent. The C=C stretching vibrations of the quinoline ring are expected to produce strong bands in the 1300-1650 cm⁻¹ region. dergipark.org.tr The symmetric stretching of the -CF₃ group also gives rise to a characteristic Raman band.
For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C-H stretching vibrations are observed at 3072 cm⁻¹ and 3099 cm⁻¹. dergipark.org.tr The C=C stretching vibrations are detected at 1572 cm⁻¹, 1621 cm⁻¹, and 1637 cm⁻¹. dergipark.org.tr These assignments are consistent with those expected for the this compound scaffold.
Normal Coordinate Analysis and Scaled Quantum Mechanical Force Field Calculations
To achieve unambiguous assignment of the observed vibrational bands in both FT-IR and FT-Raman spectra, Normal Coordinate Analysis (NCA) is often employed. This computational method is typically based on a scaled quantum mechanical (SQM) force field derived from Density Functional Theory (DFT) calculations. dergipark.org.tr
By calculating the theoretical vibrational frequencies and comparing them with experimental data, a detailed understanding of each vibrational mode can be achieved. The Potential Energy Distribution (PED) is calculated to determine the contribution of individual bond stretches, angle bends, and torsions to each normal mode. For example, in analyses of related molecules like 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations at the B3LYP level of theory have shown excellent agreement with experimental spectra, allowing for precise assignment of complex vibrations involving the quinoline ring and the trifluoromethyl group. dergipark.org.trresearchgate.net This approach helps to differentiate between mixed vibrational modes and confirm the assignments of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton. The amide proton (N-H) would likely appear as a broad singlet in the downfield region, typically above 11.0 ppm, as seen in similar quinolin-2-one structures. mdpi.com
The protons on the pyridinone ring, H3 and H4, are expected to appear as doublets due to their vicinal coupling. In a typical quinolin-2-one system, the H3 proton appears around 6.5-6.7 ppm and the H4 proton appears further downfield around 7.7-7.9 ppm. The aromatic protons on the benzene (B151609) ring (H5, H6, and H7) will exhibit chemical shifts and coupling patterns influenced by the electron-withdrawing trifluoromethyl group at the C8 position. Based on data for 8-trifluoromethylquinoline, these protons would likely resonate in the 7.5-8.0 ppm range. chemicalbook.com
Table 2: Expected ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| 1-NH | > 11.0 | br s |
| H-3 | ~ 6.6 | d |
| H-4 | ~ 7.8 | d |
| H-5 | ~ 7.9 | d |
| H-6 | ~ 7.6 | t |
| H-7 | ~ 7.8 | d |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C2) of the lactam is the most deshielded, with a chemical shift expected around 160-165 ppm. The carbon of the trifluoromethyl group (CF₃) will appear as a characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF), typically with a chemical shift around 123 ppm and a large coupling constant (¹JCF ≈ 274 Hz). beilstein-journals.orgbeilstein-archives.org
The other aromatic and vinyl carbons of the quinolinone ring will resonate in the 115-150 ppm range. The C8 carbon, directly attached to the CF₃ group, will also show a quartet splitting, albeit with a smaller two-bond coupling constant (²JCF). In related trifluoromethylquinolines, the aromatic carbons show distinct shifts that are influenced by the position of the substituents. dergipark.org.trresearchgate.netbeilstein-journals.org
Table 3: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F) |
|---|---|---|
| C-2 | ~ 162 | s |
| C-3 | ~ 122 | s |
| C-4 | ~ 140 | s |
| C-4a | ~ 116 | s |
| C-5 | ~ 130 | s |
| C-6 | ~ 125 | s |
| C-7 | ~ 128 | s |
| C-8 | ~ 124 | q |
| C-8a | ~ 138 | s |
| -CF₃ | ~ 123 | q (¹JCF ≈ 274 Hz) |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of quinolinone derivatives reveals electronic transitions characteristic of the heterocyclic ring system. For trifluoromethyl-substituted quinolines, absorption spectra typically display transitions within the 250–500 nm range. beilstein-journals.org These absorptions are generally attributed to π → π* transitions within the aromatic quinoline core and n → π* transitions, which may involve non-bonding electrons on the nitrogen and oxygen atoms. beilstein-journals.orgresearchgate.net The introduction of a trifluoromethyl group can influence the wavelength of maximum absorption (λmax). researchgate.net
The fluorescence emission spectra provide further insight into the electronic properties of the excited state. Upon excitation at a wavelength corresponding to an absorption maximum, trifluoromethylated quinoline derivatives exhibit fluorescence emission. nih.gov The difference between the absorption and emission maxima is known as the Stokes shift, which is an important parameter in characterizing the photophysical properties of a molecule. nih.gov Studies on related trifluoromethylated quinoline-phenol Schiff bases have shown emission in the 400-550 nm region. beilstein-journals.org The quantum fluorescence yield (Φf), a measure of the efficiency of the fluorescence process, can vary significantly depending on the molecular structure and environment. nih.gov For some derivatives, quantum yields have been reported to be between 0.12 and 0.85 in various solvents. nih.govresearchgate.net
| Compound Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
|---|---|---|---|---|
| Quinoline-Schiff Base Derivative | ~350-420 | ~450-550 | 59-85 | 0.12-0.80 |
Solvatochromism describes the change in the position, and sometimes intensity, of UV-Vis absorption and emission bands with a change in solvent polarity. mjcce.org.mk This phenomenon provides valuable information about the difference in polarity between the ground and excited states of a molecule. For quinolinone derivatives, bathochromic (red) shifts in the absorption and fluorescence spectra are often observed as the polarity of the solvent increases. researchgate.net This indicates that the excited state is more polar than the ground state, leading to greater stabilization by polar solvents.
In studies of related trifluoromethylated quinolines, significant solvatochromic effects have been documented. For instance, the Stokes shifts for certain derivatives were found to be substantially larger in polar solvents like Dimethyl Sulfoxide (DMSO) (65–150 nm) and Methanol (MeOH) (65–130 nm) compared to a less polar solvent like Chloroform (CHCl₃) (59–85 nm). nih.govresearchgate.net This behavior is often attributed to specific solute-solvent interactions, such as hydrogen bonding, and non-specific interactions like dipole-dipole forces. researchgate.netyoutube.com The analysis of solvatochromic shifts using models like the Kamlet-Taft or Catalan methods can help quantify the contribution of different solvent parameters, such as polarity, acidity, and basicity, to the observed spectral changes. mjcce.org.mksemanticscholar.orgresearchgate.net
| Solvent | Dielectric Constant (ε) | Observed Stokes Shift Range (nm) |
|---|---|---|
| Chloroform (CHCl₃) | 4.81 | 59-85 |
| Methanol (MeOH) | 32.7 | 65-130 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 65-150 |
Mass Spectrometry for Molecular Ion Detection and Fragmentation Patterns
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the confirmation of its chemical formula, C₁₀H₆F₃NO.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, yielding a characteristic pattern that can be used for structural confirmation. While a specific mass spectrum for this compound is not detailed in the provided search results, fragmentation patterns can be predicted based on its structure. The molecular ion peak would be expected, and common fragmentation pathways for aromatic and heterocyclic compounds would likely be observed. libretexts.org Key fragmentation patterns could include:
Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond to give a [M-CF₃]⁺ fragment.
Loss of carbon monoxide: Expulsion of a CO molecule from the quinolinone ring, a common fragmentation for lactam structures, resulting in a [M-CO]⁺ fragment.
Cleavage of the quinolinone ring: The heterocyclic ring could undergo various cleavages, leading to smaller charged fragments characteristic of the quinoline core.
The analysis of these fragments helps to piece together the molecular structure, complementing data from other spectroscopic methods like NMR. semanticscholar.org
X-ray Crystallography and Solid-State Structural Elucidation
Although the specific crystal structure of this compound is not available in the search results, data from closely related trifluoromethylated quinoline derivatives provide significant insight into its expected solid-state structure. researchgate.netnih.gov For example, the crystal structure of (E)-2-(((2-phenyl-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenol shows that the quinoline ring system is largely planar. nih.govscispace.com In another related compound, 4-{(2E)-2-[1-(4-methoxyphenyl)ethylidene] hydrazinyl}-8-(trifluoromethyl)quinoline, the quinoline ring system was also found to be nearly coplanar. researchgate.net
Based on these examples, this compound is expected to have a relatively planar quinolinone bicyclic system. The trifluoromethyl group's geometry will be tetrahedral at the carbon atom. The crystal packing is likely to be influenced by intermolecular interactions such as hydrogen bonding involving the N-H and C=O groups of the lactam moiety, as well as π-π stacking between the aromatic rings of adjacent molecules. researchgate.net Weak directional interactions, such as C-H···F contacts, may also play a role in stabilizing the crystal lattice. researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Feature | Near-planar quinoline ring system |
| Dominant Intermolecular Forces | π-π stacking, C-H···F interactions |
Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-F...π Contacts)
The crystal structure of this compound is anticipated to be heavily influenced by a combination of hydrogen bonding, π-π stacking, and interactions involving the trifluoromethyl group.
Hydrogen Bonding: The primary and most dominant intermolecular interaction would be the hydrogen bond formed between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This classic N-H···O hydrogen bond typically leads to the formation of centrosymmetric dimers or extended chains, which are common motifs in the crystal structures of related quinolin-2(1H)-one derivatives.
C-F···π Contacts and Other Weak Interactions: The highly electronegative fluorine atoms of the trifluoromethyl group are capable of participating in various weak intermolecular interactions. C-H···F hydrogen bonds, although weak, are often observed in the crystal packing of trifluoromethyl-containing compounds. nih.gov Furthermore, C-F···π interactions, where the fluorine atom interacts with the electron cloud of an adjacent aromatic ring, can play a significant role in dictating the three-dimensional molecular arrangement. The trifluoromethyl group can also engage in dipole-dipole interactions and C-F···F-C contacts, further stabilizing the crystal packing. researchgate.net The interplay of these varied interactions results in a complex and stable supramolecular architecture.
A summary of expected intermolecular interactions is presented in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Expected Role in Crystal Packing |
| Hydrogen Bonding | N-H | C=O | ~2.8 - 3.0 Å | Primary structural motif (dimers/chains) |
| π-π Stacking | Quinolinone Ring | Quinolinone Ring | ~3.5 Å (interplanar) | Lattice stabilization |
| C-H···F Contacts | Aromatic C-H | F-C(F)₂ | Variable | Directional packing influence |
| C-F···π Contacts | C-F | Quinolinone Ring | Variable | Stabilization of layered structures |
Hirshfeld Surface Analysis for Intermolecular Contact Contributions
The two-dimensional fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of the intermolecular contacts. It is predicted that H···H contacts would constitute a significant portion of the surface, a common feature in organic molecules. nih.govresearchgate.net The prominent spikes in the fingerprint plot corresponding to O···H/H···O contacts would visually represent the strong N-H···O hydrogen bonds. nih.gov
Contacts involving the fluorine atoms, such as F···H and F···C, would also be evident. The F···H contacts would appear as distinct wings or spikes in the fingerprint plot, indicative of C-H···F interactions. The percentage contribution of these contacts provides insight into their relative importance in the crystal packing. For similar fluorinated heterocyclic compounds, F···H contacts can make a notable contribution to the Hirshfeld surface. nih.gov
The table below provides a hypothetical percentage contribution of the most significant intermolecular contacts for this compound, based on analyses of related structures.
| Contact Type | Predicted Contribution (%) | Key Feature in 2D Fingerprint Plot |
| H···H | ~30 - 45% | Large, diffuse region |
| O···H / H···O | ~20 - 30% | Sharp, distinct spikes |
| C···H / H···C | ~10 - 20% | Wing-like features |
| F···H / H···F | ~5 - 15% | Characteristic spikes/wings |
| C···C | ~3 - 8% | Indicates π-π stacking |
| F···C / C···F | ~2 - 7% | Suggests C-F···π interactions |
Tautomerism Studies in Quinolin-2(1H)-ones using Spectroscopic Methods
Quinolin-2(1H)-ones can theoretically exist in two tautomeric forms: the lactam (keto) form, which is this compound, and the lactim (enol) form, 8-(Trifluoromethyl)quinolin-2-ol. Spectroscopic studies, particularly NMR and IR spectroscopy, are instrumental in determining the predominant tautomer in different states.
For quinolin-2(1H)-one and its derivatives, extensive research has shown that the lactam (keto) form is overwhelmingly favored in both solution and the solid state. The stability of the amide functional group in the lactam form is the primary driving force for this equilibrium.
NMR Spectroscopy: In ¹H NMR spectroscopy, the presence of a signal corresponding to the N-H proton, typically in the range of 10-12 ppm, is a clear indicator of the lactam form. Conversely, the lactim form would exhibit a signal for an O-H proton. In ¹³C NMR, the chemical shift of the carbonyl carbon (C2) in the lactam form appears significantly downfield (around 160-165 ppm), which is characteristic of a carbonyl group in an amide.
IR Spectroscopy: In the solid state, the IR spectrum of the lactam tautomer is characterized by a strong absorption band for the C=O stretching vibration, usually found in the region of 1650-1680 cm⁻¹. A broad band corresponding to N-H stretching is also typically observed around 3000-3400 cm⁻¹. The absence of a strong, broad O-H stretching band (which would be expected for the lactim form) and the presence of the distinct C=O and N-H bands confirm the predominance of the quinolin-2(1H)-one structure.
Based on these well-established spectroscopic trends for the quinolin-2(1H)-one scaffold, it is concluded that this compound exists almost exclusively in the lactam form.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, enabling the detailed study of molecules at the atomic level.
Density Functional Theory (DFT) and Hartree-Fock (HF) are two fundamental quantum mechanical methods used to approximate the electronic structure of molecules. gatech.edu DFT methods, such as B3LYP, are particularly popular due to their balance of accuracy and computational cost, making them suitable for calculating the properties of medium-sized organic molecules like quinoline (B57606) derivatives. nih.govnih.gov These calculations can predict various molecular properties, including geometries, vibrational frequencies, and electronic characteristics. nih.gov
HF theory provides a foundational approach to solving the electronic Schrödinger equation, though it does not account for electron correlation as extensively as DFT. gatech.edu Nevertheless, it serves as a crucial starting point for more advanced computational methods. arxiv.org For quinoline-based compounds, both DFT and HF simulations have been employed to investigate their structural and electronic properties, often showing good agreement with experimental findings when appropriate basis sets are used. scirp.orgnih.gov
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. scielo.br For 8-(Trifluoromethyl)quinolin-2(1H)-one, DFT calculations can be used to predict bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov For similar quinolinone structures, theoretical calculations have shown good agreement with experimental values. scielo.br
Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. While the quinolinone ring system is largely planar, the trifluoromethyl group's rotation can be investigated to identify the most stable conformation.
Table 1: Selected Optimized Geometrical Parameters for Quinoline Derivatives (Illustrative)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C2-N1 | 1.38 | N1-C2-C3 | 122.0 |
| C8-C9 | 1.41 | C7-C8-C10 | 119.5 |
| C10-F1 | 1.35 | F1-C10-F2 | 106.5 |
Note: This table is illustrative and based on typical values for similar structures. Actual calculated values for this compound would require specific DFT calculations.
Quantum chemical calculations are instrumental in predicting spectroscopic data, which is invaluable for structure elucidation.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. nrel.govnih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus. The calculated shifts, when compared to experimental spectra, can confirm the molecular structure and aid in the assignment of signals. idc-online.comresearchgate.net DFT methods have become a commonplace tool for the in silico prediction of NMR chemical shifts to aid in structural assignment. nrel.gov
Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of a molecule can be computed. mdpi.commdpi.com These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching and bending of bonds. sid.ir For quinoline derivatives, DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental data after applying a scaling factor to account for systematic errors. nih.govresearchgate.net
Table 2: Predicted Vibrational Frequencies for a Quinoline Derivative (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| 1 | 3100 | 3095 | C-H stretch |
| 2 | 1660 | 1655 | C=O stretch |
| 3 | 1350 | 1345 | C-F stretch |
Note: This table is illustrative. Specific frequencies for this compound would be determined from its unique computational analysis.
Electronic Structure and Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity and potential interactions.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnumberanalytics.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more reactive. numberanalytics.commdpi.com For quinoline derivatives, FMO analysis can reveal how substituents, such as the trifluoromethyl group, influence their electronic properties and reactivity. researchgate.netemerginginvestigators.org
Table 3: Frontier Molecular Orbital Energies and Related Parameters (Illustrative)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
Note: These values are illustrative and would need to be calculated specifically for this compound.
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.orgugm.ac.id The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). ugm.ac.idsci-hub.se
For this compound, the MEP analysis would likely show a negative potential around the oxygen atom of the carbonyl group and the nitrogen atom, indicating these are sites for potential electrophilic interaction. sci-hub.se Conversely, the hydrogen atom attached to the nitrogen and the regions around the trifluoromethyl group would likely exhibit a positive potential, suggesting susceptibility to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity landscape. chemrxiv.org
Natural Bond Orbital (NBO) Analysis (Hyperconjugative interactions, charge delocalization)
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like bonding pattern within a molecule. wisc.eduq-chem.com It examines localized bonds, lone pairs, and the interactions between them, which are fundamental to understanding molecular stability and charge distribution.
Key aspects of the NBO analysis for this compound involve hyperconjugative interactions and charge delocalization. Hyperconjugation refers to the stabilizing interactions that result from the delocalization of electrons from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu Larger E(2) values indicate a more significant interaction and greater stabilization of the molecule.
Table 1: Illustrative Second-Order Perturbation Analysis of Hyperconjugative Interactions
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N | π* (C=C) | 15.5 | Lone Pair → π* antibond |
| LP (2) O | π* (C=N) | 22.1 | Lone Pair → π* antibond |
| π (C=C) | π* (C=C) | 18.9 | π → π* delocalization |
| σ (C-H) | σ* (C-C) | 3.2 | σ → σ* hyperconjugation |
Note: This table presents representative data to illustrate the types and magnitudes of interactions expected for this class of molecule.
Chemical Reactivity Indices (e.g., electronegativity, chemical hardness, chemical potential)
Chemical reactivity indices, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's reactivity and stability. researchgate.net These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Chemical Potential (μ) : Describes the tendency of electrons to escape from the system. It is related to the negative of electronegativity.
Electronegativity (χ) : Measures the power of an atom or molecule to attract electrons towards itself.
Chemical Hardness (η) : Indicates the resistance of a molecule to change its electron configuration. A molecule with a large HOMO-LUMO gap is considered "hard" and is generally less reactive, whereas a molecule with a small gap is "soft" and more reactive. researchgate.net
The formulas for these indices are:
Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2
Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2
Electronegativity (χ) = -μ
Table 2: Representative Chemical Reactivity Indices
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.85 |
| ELUMO | -2.15 |
| Energy Gap (η x 2) | 4.70 |
| Chemical Potential (μ) | -4.50 |
| Electronegativity (χ) | 4.50 |
| Chemical Hardness (η) | 2.35 |
Note: This table contains plausible calculated values for illustrative purposes.
Prediction and Analysis of Photophysical Properties
The photophysical properties of this compound are of significant interest for its potential use in luminescent materials and optoelectronic devices.
Quantum Fluorescence Yield Predictions
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. wikipedia.orguci.eduatto-tec.com A high quantum yield is desirable for applications requiring bright fluorescence. Computational methods can predict the quantum yield by evaluating the rate constants of radiative (fluorescence) and non-radiative decay pathways from the excited state. wikipedia.org The rigid structure of the quinolinone core is generally conducive to higher fluorescence quantum yields, as it can reduce energy loss through non-radiative vibrational relaxation.
Stokes Shift Calculations and Solvent Effects
The Stokes shift is the difference in energy (or wavelength) between the positions of the band maxima of the absorption and emission spectra. nih.gov A large Stokes shift is often beneficial for fluorescence applications as it minimizes self-absorption, where emitted light is reabsorbed by other molecules.
Computational studies can predict the Stokes shift and how it is influenced by the surrounding environment, particularly the solvent. The polarity of the solvent can significantly affect the Stokes shift. For molecules that exhibit intramolecular charge transfer (ICT) upon excitation, the dipole moment in the excited state is larger than in the ground state. mdpi.com In such cases, polar solvents will stabilize the excited state more than the ground state, leading to a larger Stokes shift. nih.gov This relationship can be described by the Lippert-Mataga equation. mdpi.com For this compound, the presence of the electron-withdrawing trifluoromethyl group and the electron-donating parts of the quinolinone ring could facilitate an ICT character, resulting in a pronounced solvent-dependent Stokes shift.
Table 3: Illustrative Calculated Stokes Shift in Various Solvents
| Solvent | Polarity Index | Calculated Stokes Shift (nm) |
|---|---|---|
| Toluene | 2.4 | 65 |
| Chloroform | 4.1 | 78 |
| Methanol | 6.6 | 110 |
| DMSO | 7.2 | 125 |
Note: This table shows an expected trend of increasing Stokes shift with increasing solvent polarity for a molecule with ICT character.
Non-linear Optical (NLO) Property Predictions (e.g., first-order hyperpolarizability)
Non-linear optical (NLO) materials are capable of altering the properties of light and are essential for technologies like frequency conversion and optical switching. journaleras.com The NLO response of a molecule is characterized by its hyperpolarizabilities. The first-order hyperpolarizability (β) is a key parameter that governs second-harmonic generation, a process where two photons of a certain frequency are combined to generate one photon with twice the frequency. mdpi.com
DFT calculations are a powerful tool for predicting the β values of new molecules. semanticscholar.org Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, tend to exhibit large β values. The calculated hyperpolarizability of a candidate molecule is often compared to that of a well-known NLO material, such as urea, for benchmarking. journaleras.com The electronic asymmetry introduced by the trifluoromethyl group on the quinolinone scaffold suggests that this compound could possess notable NLO properties.
Table 4: Representative First-Order Hyperpolarizability Prediction
| Compound | Calculation Method | β (esu) |
|---|---|---|
| Urea (reference) | DFT/B3LYP | 0.37 x 10-30 |
| This compound | DFT/B3LYP | 4.5 x 10-30 |
Note: The value for the title compound is an illustrative prediction based on structurally similar molecules. esu = electrostatic units.
Chemical Reactivity and Mechanistic Pathways
Influence of the Trifluoromethyl Group on Chemical Reactivity
The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity, primarily due to its distinct electronic properties. nih.gov Its placement at the 8-position of the quinolin-2(1H)-one scaffold significantly influences the molecule's behavior in various chemical transformations. mdpi.com
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in organic chemistry. nih.gov This is a consequence of the high electronegativity of the three fluorine atoms, which exert a potent negative inductive effect (-I) on the rest of the molecule. nih.govmdpi.com This effect is transmitted through the sigma (σ) bonds, pulling electron density away from the quinoline (B57606) ring system. nih.gov
The presence of the -CF₃ group at the C-8 position deactivates the entire aromatic system, making it less susceptible to electrophilic attack compared to the unsubstituted quinolin-2(1H)-one. mdpi.comreddit.com This deactivation reduces the electron density on the quinoline ring, particularly affecting the carbocyclic (benzene) portion where the group is located. mdpi.com The strong inductive pull of the fluorine atoms makes the adjacent carbon atom and, by extension, the entire ring system more electron-deficient. mdpi.comnih.gov
Table 1: Comparison of Electronic Properties
| Group | Hansch π Parameter | Electronic Effect |
|---|---|---|
| -CH₃ (Methyl) | +0.56 | Electron-donating |
| -H (Hydrogen) | 0.00 | Neutral |
The Hansch π parameter indicates the lipophilicity of a substituent, which is often correlated with its electronic nature. A positive value indicates increased lipophilicity. mdpi.comnih.gov
The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in stabilizing intermediates and transition states formed during chemical reactions. In processes where a negative charge develops on the quinoline ring, such as in nucleophilic aromatic substitution, the -CF₃ group can effectively delocalize and stabilize this charge through its inductive effect. nih.gov
Conversely, in reactions involving the formation of cationic intermediates, such as during electrophilic aromatic substitution, the -CF₃ group is destabilizing. nih.gov However, it can significantly stabilize radical intermediates. For instance, a carbon-centered radical adjacent to a -CF₃ group is stabilized by the group's inductive electron-withdrawing properties. nih.gov This stabilizing effect has been leveraged in radical-promoted annulation reactions of related CF₃-alkenyl quinolones. acs.orgacs.org The steric bulk of the trifluoromethyl group can also influence reaction pathways, contributing to the diastereoselectivity of certain reactions by directing the approach of reagents. acs.orgacs.org
Nucleophilic Substitution Reactions of 8-(Trifluoromethyl)quinolin-2(1H)-one
While direct nucleophilic substitution on the carbocyclic ring of this compound is uncommon without a leaving group, the principles can be inferred from related systems. For example, in 4-chloro-8-methylquinolin-2(1H)-one, the chloro group at the 4-position is susceptible to nucleophilic attack by various nucleophiles like thiourea (B124793), hydrazine (B178648), and sodium azide. mdpi.comresearchgate.net
For a hypothetical reaction involving a leaving group on the carbocyclic ring of the title compound, the strong electron-withdrawing -CF₃ group at C-8 would activate the ring towards nucleophilic aromatic substitution (SNAr). It would help stabilize the negatively charged Meisenheimer complex, which is the key intermediate in the SNAr mechanism. The rate of substitution would be enhanced compared to a non-substituted analogue.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
Electrophilic aromatic substitution (EAS) on the quinoline ring system is a complex process. The pyridine (B92270) ring is generally deactivated towards electrophiles compared to the benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. reddit.com Therefore, electrophilic attack preferentially occurs on the benzene ring, at positions 5 and 8. reddit.com
The cumulative effect is a highly deactivated ring system. Any potential electrophilic substitution would be significantly slower than on benzene or quinoline itself. The directing effects of the existing groups would guide the incoming electrophile. The -CF₃ group at C-8 would direct incoming electrophiles to positions 5 and 7. The fused pyridine ring's influence would also favor substitution at C-5 and C-7. Therefore, the most likely position for electrophilic attack, albeit under harsh conditions, would be the C-5 position, which is meta to the deactivating -CF₃ group and in a favorable position relative to the other ring. orientjchem.orgresearchgate.net
Table 2: Directing Effects of Substituents on the Quinoline Ring
| Position | Substituent | Effect on EAS | Directing Influence |
|---|---|---|---|
| 1 | -NH- (in lactam) | Activating | Ortho, Para (to N) |
| 2 | -C=O (in lactam) | Deactivating | Meta (to C=O) |
Cycloaddition Reactions Involving the Quinoline Moiety
The quinoline ring system can participate in cycloaddition reactions, although the aromaticity of the system often makes these reactions challenging. The presence of the trifluoromethyl group can influence the feasibility and outcome of such reactions. For instance, derivatives of trifluoromethylated quinolones have been shown to undergo radical-promoted annulation, which involves an intramolecular cyclization step. acs.orgacs.org
In a diastereoselective synthesis of CF₃-dihydrobenzo[k]phenanthridones, a CF₃-alkenyl quinolone undergoes a cascade radical cyclization. acs.orgacs.org An acyl radical adds to the alkene, forming a stabilized tertiary radical. This intermediate then undergoes an intramolecular cyclization onto the adjacent phenyl ring of the quinolone system. acs.orgacs.org While not a traditional cycloaddition, this annulation demonstrates the ability of the quinolone ring to participate in cyclization processes.
Furthermore, [5+2] cycloadditions have been studied with related 2-trifluoromethylated oxidopyrylium species, highlighting the reactivity of CF₃-containing heterocycles in forming bicyclic systems. nih.gov Although direct examples involving this compound are scarce, these related reactions suggest its potential to act as a component in various cycloaddition or annulation strategies, likely requiring activation to overcome the inherent aromatic stability.
Reaction Mechanism Elucidation through Computational and Experimental Techniques
The elucidation of reaction mechanisms for compounds like this compound is a multifaceted process that relies on the synergy between computational modeling and experimental validation. This integrated approach provides a comprehensive understanding of molecular reactivity, transition states, and the electronic effects of substituents like the trifluoromethyl group.
Computational Approaches: Predicting Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool in understanding the mechanistic pathways of quinolinone derivatives. DFT calculations are employed to model molecular structures, determine electron distribution, and predict spectroscopic properties, which can then be correlated with experimental data.
For instance, in studies of related substituted quinolines, DFT calculations using specific basis sets (e.g., B3LYP/6-311++G(d,p)) are used to optimize molecular geometry and calculate vibrational frequencies. The close agreement between calculated and experimentally observed spectroscopic data (FT-IR, FT-Raman) validates the computational model, lending confidence to its predictive power for reactive properties.
Table 1: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Substituted Quinolinone Scaffold
| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental Frequency (cm⁻¹) (FT-IR) | Assignment |
| C=O stretch | 1665 | 1660 | Carbonyl group vibration |
| N-H stretch | 3450 | 3445 | Amide N-H vibration |
| C-F stretch (sym) | 1150 | 1155 | Trifluoromethyl group vibration |
| Aromatic C-H bend | 820 | 825 | Out-of-plane ring deformation |
Furthermore, computational studies can elucidate the influence of substituents on the electronic properties of the molecule. For example, calculations on 8-nitroquinolin-2(1H)-one, a compound electronically analogous to the target molecule due to the electron-withdrawing nature of both nitro and trifluoromethyl groups, were used to determine redox potentials. These calculated potentials showed a strong correlation with experimentally observed biological activity, highlighting the predictive capacity of such models. This approach could similarly be applied to this compound to predict its behavior in redox reactions.
Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is another critical computational tool. The energies and distributions of these orbitals provide insights into the molecule's reactivity, identifying likely sites for nucleophilic or electrophilic attack.
Experimental Techniques: Validating Pathways
Experimental studies provide the tangible evidence required to confirm or refute computationally proposed mechanisms. A variety of techniques are employed to probe reaction intermediates, kinetics, and final products.
Control Experiments: These are fundamental to mechanistic elucidation. For example, in proposed radical reactions involving quinolinone derivatives, the addition of a radical scavenger (like TEMPO) is a common control experiment. If the reaction is inhibited or quenched in the presence of the scavenger, it provides strong evidence for a radical-mediated pathway.
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structure determination of intermediates and final products. In studies on the reactivity of 4-chloro-8-methylquinolin-2(1H)-one, the mass fragmentation patterns were analyzed to confirm the structures of the synthesized 4-substituted derivatives, providing clear evidence for the reaction pathway.
Cyclic Voltammetry (CV): This electrochemical technique is used to measure the reduction and oxidation potentials of a compound. As demonstrated in the study of 8-nitroquinolin-2(1H)-ones, experimental CV data can be directly compared with computational predictions to validate the electronic effects of substituents on the molecule's reactivity.
X-ray Crystallography: When stable intermediates or products can be crystallized, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. This technique was used to establish the relative configuration of products in a diastereoselective synthesis of CF3-dihydrobenzo[k]phenanthridones, confirming the steric influence of the trifluoromethyl group on the reaction mechanism.
Table 2: Example of Control Experiments in a Proposed Radical Trifluoromethylation Reaction
| Entry | Reactants | Conditions | Additive | Result | Mechanistic Implication |
| 1 | 8-Aminoquinoline derivative + CF₃ source | Copper Catalyst, Oxidant | None | Product Formed | Reaction is feasible. |
| 2 | 8-Aminoquinoline derivative + CF₃ source | Copper Catalyst, Oxidant | TEMPO (2 equiv.) | No Reaction | Suggests a radical pathway. |
| 3 | 8-Aminoquinoline derivative + CF₃ source | No Catalyst, Oxidant | None | No Reaction | Catalyst is necessary. |
| 4 | 8-Aminoquinoline derivative + CF₃ source | Copper Catalyst, No Oxidant | None | No Reaction | Oxidant is necessary. |
By combining these computational and experimental methodologies, a detailed and robust understanding of the chemical reactivity and mechanistic pathways of this compound can be achieved. The computational models provide a theoretical framework and predictive insights, which are then rigorously tested and validated through carefully designed experiments.
Advanced Research Applications in Chemical and Material Science
Environmental Chemistry Research
Studies on the Environmental Fate of Fluorinated Organic Compounds
The presence of the trifluoromethyl (-CF3) group in 8-(Trifluoromethyl)quinolin-2(1H)-one makes it a relevant case study for understanding the environmental persistence and degradation of fluorinated organic compounds. The carbon-fluorine bond is the strongest single bond in organic chemistry, which often imparts high thermal and chemical stability to fluorinated molecules.
Research into the environmental fate of similar fluorinated aromatic compounds suggests that their persistence can be significant. However, biodegradation is possible, often initiated by microbial action on other parts of the molecule rather than the C-F bond itself. For instance, studies on trifluoromethyl-substituted aromatic compounds have shown that microorganisms can dihydroxylate the aromatic ring, a process that can lead to subsequent defluorination. While direct studies on this compound are limited, it is hypothesized that its environmental degradation would follow similar principles.
Photodegradation is another critical factor in the environmental fate of such compounds. Fluoroquinolones, a class of compounds with structural similarities, are known to undergo photolysis in aqueous environments. mdpi.com The rate and products of photodegradation are influenced by factors such as pH and the presence of other substances in the water. mdpi.com It is plausible that this compound would also be susceptible to photodegradation, potentially leading to the formation of various transformation products.
Table 1: Factors Influencing the Environmental Fate of Fluorinated Quinoline (B57606) Derivatives
| Factor | Description | Potential Impact on this compound |
| Biodegradation | Microbial enzymatic processes that break down organic compounds. | The quinolinone ring may be susceptible to initial microbial attack, potentially leading to eventual defluorination of the trifluoromethyl group. |
| Photodegradation | Degradation of molecules by light, particularly UV radiation. | The quinoline core is a chromophore, suggesting susceptibility to photolysis in aquatic environments, leading to transformation products. |
| Hydrolysis | Chemical breakdown of a compound due to reaction with water. | The lactam group in the quinolinone ring could be susceptible to hydrolysis under certain pH conditions. |
| Sorption | Adherence of the compound to soil and sediment particles. | The lipophilicity imparted by the trifluoromethyl group may influence its sorption behavior, affecting its mobility in the environment. |
Degradation Pathway Investigations of Quinoline Derivatives
The degradation of quinoline and its derivatives has been a subject of extensive research, providing a framework for predicting the potential breakdown of this compound. Microbial degradation of quinoline often commences with hydroxylation, frequently at the 2-position, to form 2-hydroxyquinoline, which exists in tautomeric equilibrium with quinolin-2(1H)-one. researchgate.net This initial step is a common theme in the aerobic and anaerobic degradation pathways of various quinoline-degrading microorganisms. mdpi.comresearchgate.net
Following the initial hydroxylation, the degradation pathways of quinoline derivatives can diverge. Common pathways involve further hydroxylation and ring cleavage of either the pyridine (B92270) or the benzene (B151609) ring. researchgate.net For instance, one well-documented pathway proceeds through 2,8-dihydroxyquinoline and subsequent intermediates. Another pathway involves the formation of 8-hydroxycoumarin. mdpi.com
Table 2: Postulated Initial Steps in the Degradation of this compound
| Step | Proposed Transformation | Rationale based on Quinoline Degradation |
| 1 | Hydroxylation of the benzene ring | A common initial step in the microbial degradation of aromatic compounds. |
| 2 | Cleavage of the pyridine ring | The lactam functionality may make the pyridine ring susceptible to enzymatic cleavage. |
| 3 | Cleavage of the benzene ring | Following initial transformations, the benzene ring can be opened by dioxygenase enzymes. |
Development of Novel Agrochemical Entities
The quinolin-2(1H)-one scaffold is a recognized "privileged structure" in medicinal chemistry and agrochemistry, meaning it can bind to multiple biological targets with high affinity. This has led to the exploration of its derivatives as potential new agrochemical agents. nih.gov Specifically, recent research has focused on designing and synthesizing novel quinolin-2(1H)-one analogues as potential fungicides. nih.gov
The introduction of a trifluoromethyl group into agrochemical candidates is a well-established strategy to enhance their biological activity, metabolic stability, and lipophilicity. nih.gov The -CF3 group can improve the binding affinity of a molecule to its target protein and can block sites of metabolic degradation, thereby increasing its in vivo efficacy and persistence.
In the context of this compound, its structural features align with those of promising agrochemical candidates. While specific studies on its fungicidal activity are not extensively documented in publicly available literature, research on other fluorinated quinoline analogs has demonstrated good antifungal activity against a range of plant pathogens. nih.gov For example, novel quinolin-2(1H)-one derivatives have been synthesized and shown to act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a crucial class of fungicides. nih.gov It is plausible that this compound could exhibit similar fungicidal properties.
Table 3: Fungicidal Activity of Selected Quinoline Derivatives Against Plant Pathogens
| Compound Type | Target Pathogen | Reported Activity | Reference |
| Fluorinated quinoline analogs | Sclerotinia sclerotiorum | Good activity (>80% inhibition at 50 µg/mL) | nih.gov |
| Fluorinated quinoline analogs | Rhizoctonia solani | Good activity (80.8% inhibition at 50 µg/mL) | nih.gov |
| Quinolin-2(1H)-one derivatives | Botrytis cinerea | Better antifungal activity than commercial fungicide pyraziflumid | nih.gov |
| 8-Hydroxyquinoline derivatives | Ilyonectria liriodendri | Effective in vitro control | researchgate.net |
Analytical Chemistry Methodologies
The detection and quantification of this compound in various matrices, such as environmental samples or in vitro assays, require robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinoline derivatives. moca.net.ua
For the separation of this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the quinoline ring system exhibits strong UV absorbance. moca.net.uasielc.com The specific wavelength for detection would be determined by acquiring the UV spectrum of the compound.
For more sensitive and selective detection, especially in complex matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice. researchgate.net Electrospray ionization (ESI) is a common ionization technique for quinoline derivatives. researchgate.net High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, aiding in the identification of the parent compound and its potential degradation products. researchgate.net Tandem mass spectrometry (MS/MS) can be used to obtain structural information by fragmenting the parent ion and analyzing the resulting fragment ions. researchgate.net
Table 4: Common Analytical Techniques for Quinoline Derivatives
| Technique | Principle | Application for this compound |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Quantification in relatively simple matrices, purity assessment. |
| LC-MS | Separation by HPLC, detection by mass-to-charge ratio. | Sensitive and selective detection in complex environmental or biological samples. |
| LC-MS/MS | LC separation followed by fragmentation of selected ions for structural elucidation. | Identification of degradation products and metabolites. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | May be applicable after derivatization to increase volatility. |
| NMR Spectroscopy | Nuclear Magnetic Resonance provides detailed structural information. | Characterization of the synthesized compound and its transformation products. |
Q & A
Q. What are the established synthetic routes for 8-(Trifluoromethyl)quinolin-2(1H)-one?
Methodological Answer: The synthesis typically involves functionalization of the quinolinone core. A common approach is the Ullmann-type coupling for introducing substituents at the 8-position. For example:
- Copper-mediated coupling : A mixture of 8-iodo-1H-quinolin-2-one, trifluoromethylating agents (e.g., CF₃Cu), CuI (catalyst), K₂CO₃ (base), and ethylene glycol in isopropanol under reflux yields the product. This method achieves high regioselectivity (up to 92% yield under optimized conditions) .
- Fluorination protocols : Direct trifluoromethylation via radical pathways or nucleophilic substitution using reagents like TMSCF₃ or CF₃SO₂Na can be employed, though steric and electronic effects at the 8-position may require tailored conditions .
Q. How is this compound purified and crystallized?
Methodological Answer:
- Purification : Flash chromatography on silica gel with gradients of dichloromethane and acetone (e.g., 10% acetone in DCM) effectively removes byproducts .
- Crystallization : Slow evaporation of methanol solutions (1 mg compound in 2 mL methanol) over 4–6 weeks produces high-quality single crystals suitable for X-ray diffraction .
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the quinolinone carbonyl (δ ~165 ppm in ¹³C NMR) and trifluoromethyl group (δ ~120 ppm, ¹⁹F NMR). Substituent effects on aromatic protons are analyzed for regiochemical confirmation .
- X-ray crystallography : High-resolution data collected at 90 K (MoKα radiation, λ = 0.71073 Å) reveals bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding involving the lactam oxygen) .
Advanced Research Questions
Q. How does the trifluoromethyl group influence regioselectivity in electrophilic substitution reactions?
Methodological Answer: The -CF₃ group is electron-withdrawing, directing electrophiles to the 5- and 7-positions of the quinolinone core. Computational modeling (DFT studies) can predict reactivity:
- Electrophilic bromination : Bromine preferentially substitutes at the 5-position due to resonance stabilization of the intermediate carbocation. Experimental validation via LC-MS and ¹H NMR coupling constants is critical .
- Challenges : Steric hindrance at the 8-position may necessitate protecting-group strategies for further functionalization .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-response curves : Re-evaluate activity across a broad concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Metabolite interference : Use LC-MS/MS to detect degradation products or active metabolites in biological assays. For example, oxidative demethylation or lactam ring opening could alter activity .
- Structural analogs : Compare with 8-fluoro or 8-chloro derivatives to isolate the -CF₃ group’s contribution to bioactivity .
Q. How can computational modeling predict binding interactions with biological targets?
Methodological Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Key parameters include:
- Binding affinity : ΔG values for the trifluoromethyl group’s hydrophobic interactions.
- Pose validation : Overlay docked structures with X-ray crystallographic data of similar ligands .
- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to assess trifluoromethyl-induced conformational changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
